molecular formula C12H11F3N4OS B7787459 2-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one

2-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one

Cat. No.: B7787459
M. Wt: 316.30 g/mol
InChI Key: HNQHYWPYIFELEP-UHFFFAOYSA-N
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Description

Compound “2-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one” is a small molecule identified as a potential inhibitor of the human toll-like receptor 4 - myeloid differentiation factor-2 complex. This complex plays a crucial role in the immune response by recognizing bacterial lipopolysaccharides and initiating downstream signaling for inflammation and activation of nuclear factor kappa-light-chain-enhancer of activated B cells .

Preparation Methods

The preparation of compound “2-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one” involves synthetic routes that include the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other reagents . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Compound “2-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Compound “2-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one” has several scientific research applications, including:

    Chemistry: It is used as a model compound for studying protein-protein interactions and the development of small molecule inhibitors.

    Biology: It is used to investigate the role of toll-like receptor 4 in immune response and inflammation.

    Medicine: It has potential therapeutic applications in treating chronic inflammatory diseases by inhibiting the toll-like receptor 4 - myeloid differentiation factor-2 complex.

    Industry: It may be used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of compound “2-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one” involves the inhibition of the toll-like receptor 4 - myeloid differentiation factor-2 complex. This inhibition prevents the binding of bacterial lipopolysaccharides to the receptor, thereby blocking the downstream signaling pathways that lead to inflammation and activation of nuclear factor kappa-light-chain-enhancer of activated B cells .

Comparison with Similar Compounds

Compound “2-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one” can be compared with other similar compounds that inhibit protein-protein interactions. Some similar compounds include:

    Compound A: Another small molecule inhibitor of the toll-like receptor 4 - myeloid differentiation factor-2 complex.

    Compound B: A small molecule that inhibits a different protein-protein interaction involved in immune response.

    Compound C: A small molecule inhibitor of a different toll-like receptor.

What sets compound “this compound” apart is its specific targeting of the toll-like receptor 4 - myeloid differentiation factor-2 complex, making it a unique candidate for therapeutic applications in chronic inflammatory diseases .

Properties

IUPAC Name

2-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4OS/c13-12(14,15)8-5-21-11(17-8)19-10-16-7-4-2-1-3-6(7)9(20)18-10/h5H,1-4H2,(H2,16,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQHYWPYIFELEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N=C(N2)NC3=NC(=CS3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=O)N=C(N2)NC3=NC(=CS3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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